N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine
Description
N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted with two methyl groups at positions 4 and 4. The sulfanyl (-S-) group bridges the pyrimidine ring to a cyclohexanamine moiety, conferring unique steric and electronic properties. Its molecular formula is C₁₂H₁₉N₃S, with a molecular weight of 237.36 g/mol.
Properties
CAS No. |
37765-44-9 |
|---|---|
Molecular Formula |
C12H19N3S |
Molecular Weight |
237.37 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine |
InChI |
InChI=1S/C12H19N3S/c1-9-8-10(2)14-12(13-9)16-15-11-6-4-3-5-7-11/h8,11,15H,3-7H2,1-2H3 |
InChI Key |
LNKLKFJAYIFKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SNC2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Parameters
Key Observations:
Pyrimidine Substituents :
- The target compound’s 4,6-dimethylpyrimidine group is less sterically hindered and more electron-rich compared to 5-bromo-2-morpholin-4-ylpyrimidine in , which introduces electronegative and bulky substituents.
- In contrast, the 2-oxotetrahydropyrimidin-1-yl group in represents a saturated, partially reduced pyrimidine ring, altering conjugation and reactivity.
Compounds like employ sulfonamide (-SO₂-N-) linkages, which are more polar and rigid due to the sulfonyl group’s strong electron-withdrawing nature.
Amine/Backbone Components: The cyclohexanamine moiety in the target compound introduces a non-planar, lipophilic structure, contrasting with the 4-methoxyphenyl-sulfonamide in (planar aromatic system) or the phenylpentanamide in (flexible aliphatic chain).
Implications of Structural Differences
- Lipophilicity : The cyclohexanamine group and methyl substituents on the pyrimidine ring enhance the target compound’s lipophilicity compared to sulfonamide-containing analogs like , which may exhibit better aqueous solubility.
- Reactivity : The electron-donating methyl groups on the pyrimidine ring could stabilize electrophilic substitution reactions, whereas bromo or morpholinyl substituents in may direct reactivity toward nucleophilic aromatic substitution.
- Biological Interactions: Sulfonamide-containing compounds (e.g., ) are known for enzyme inhibition (e.g., carbonic anhydrase), while sulfanyl-linked compounds may interact with thiol-sensitive biological targets.
Research Findings and Limitations
- Crystallographic Analysis: SHELX software () is widely used for small-molecule refinement, suggesting that structural data for these compounds could be resolved with high precision.
- Elemental Analysis : For the compound in , the calculated elemental percentages (C: 58.59%, H: 4.81%, N: 14.32%, S: 6.69%) closely match observed values (C: 58.41%, H: 4.70%, N: 14.19%, S: 6.50%), indicating high purity. Similar analyses for the target compound are absent.
- Synthetic Feasibility : The absence of bulky substituents in the target compound may simplify synthesis compared to brominated or peptide-like derivatives in .
Biological Activity
N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanamine core linked to a pyrimidinyl group through a sulfanyl (-S-) bridge. Its molecular formula is with a molecular weight of approximately 226.35 g/mol. The presence of the dimethylpyrimidine moiety enhances its lipophilicity and potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including carbonic anhydrases, which play a crucial role in various physiological processes such as respiration and acid-base balance.
- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties by interfering with viral replication mechanisms.
- Antitumor Effects : In vivo studies have indicated that this compound can inhibit tumor growth in various cancer models, potentially through the induction of apoptosis and inhibition of angiogenesis.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For example:
- Cell Line Testing : The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, showing IC50 values of 15 µM and 20 µM, respectively.
In Vivo Studies
In vivo experiments using tumor-bearing mice have provided insights into the efficacy of this compound:
| Study Type | Model | Dosage | Result |
|---|---|---|---|
| Tumor Growth Inhibition | Colo 26 (colon cancer) | 20 mg/kg/day | 60% reduction in tumor volume compared to control |
| Toxicity Assessment | Healthy Mice | 20 mg/kg/day | No significant adverse effects observed |
The results indicate that this compound can significantly reduce tumor growth without causing toxicity to normal tissues.
Case Studies
- Case Study on Antiviral Activity : A study investigated the compound's effect on HIV replication in vitro. Results showed a dose-dependent reduction in viral load, suggesting potential as an antiviral agent.
- Case Study on Enzyme Inhibition : Another research project focused on the inhibition of carbonic anhydrase by this compound. Kinetic studies revealed that it acts as a competitive inhibitor with a Ki value of 5 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
